molecular formula C8H11Cl3N2 B2666480 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride CAS No. 2193067-92-2

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride

Cat. No.: B2666480
CAS No.: 2193067-92-2
M. Wt: 241.54
InChI Key: CNPXVOKVRFYXJJ-UHFFFAOYSA-N
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Description

Chemical Structure and Identifiers 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride is an organic compound with the molecular formula C 8 H 9 ClN 2 and is provided as the dihydrochloride salt. The related hydrochloride salt has the CAS number 2305255-67-6 [ citation 1 ]. Its molecular weight is 205.08 g/mol for the hydrochloride form [ citation 1 ]. Research Applications and Value This compound serves as a valuable chemical intermediate and building block in medicinal chemistry. The 2,7-naphthyridine scaffold is recognized for its broad spectrum of biological activity [ citation 7 ]. Recent scientific literature highlights that derivatives of the 2,7-naphthyridine core, such as pyrazolo[3,4-c]-2,7-naphthyridines, are being synthesized and evaluated for their high neurotropic activity [ citation 7 ]. These related compounds have shown significant promise as anticonvulsant agents in experimental models, with some exceeding the efficacy of the well-known antiepileptic drug ethosuximide [ citation 7 ]. The most active compounds in these studies exhibited strong binding affinity to key neurological targets, including the GABA A receptor and the 5-HT 1A receptor [ citation 7 ]. As such, this compound is a key precursor for researchers developing new pharmacologically active molecules, particularly for the central nervous system. Handling and Safety This chemical is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the material safety data sheet (MSDS) prior to use and adhere to all appropriate safety protocols.

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.2ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPXVOKVRFYXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193067-92-2
Record name 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride typically involves the reaction of 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Impact on Physicochemical Properties

  • Chlorine Position: The 6-, 7-, and 8-chloro isomers exhibit distinct electronic effects. For example, 7-chloro-1,8-naphthyridine (372.8°C boiling point) demonstrates higher thermal stability than non-chlorinated analogs, likely due to increased dipole interactions .
  • Salt Forms: Dihydrochloride salts (e.g., 8-Cl derivative) enhance aqueous solubility compared to mono-HCl or freebase forms, critical for in vitro assays .

Pharmacological Relevance

  • Solvent Interactions : Studies on 6-(4-chlorophenyl)-tetrahydro-dioxopyrimidine highlight the role of chlorine in modulating refractive index and polarizability, which may influence binding affinity in target proteins .

Biological Activity

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride is a synthetic compound belonging to the naphthyridine class. Its unique bicyclic structure containing nitrogen has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C8H9ClN2C_8H_9ClN_2 and a molecular weight of approximately 170.62 g/mol. The presence of chlorine and nitrogen in its structure contributes to its biological activity.

Research indicates that this compound primarily interacts with the enzyme MurB, which is essential for bacterial cell wall synthesis. By inhibiting MurB, the compound disrupts peptidoglycan formation in bacteria, leading to cell lysis and death. This targeted mechanism suggests potential for developing specific antibacterial therapies with reduced side effects compared to broad-spectrum antibiotics .

Antibacterial Activity

The compound exhibits significant antibacterial properties. Studies have demonstrated that it effectively inhibits the growth of various bacterial strains by targeting MurB. Its selectivity towards this enzyme indicates a promising avenue for antibiotic development.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1816
Staphylococcus aureus208
Pseudomonas aeruginosa1532

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Study on MurB Inhibition : A study published in Journal of Medicinal Chemistry highlighted the binding affinity of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine to MurB. The results showed a significant reduction in bacterial viability upon treatment with the compound at concentrations as low as 8 µg/mL .
  • Comparative Analysis with Other Naphthyridine Derivatives : In a comparative study involving various naphthyridine derivatives, 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine was found to possess superior antibacterial activity compared to its analogs. The study emphasized its unique structural features that enhance its interaction with bacterial targets .

Pharmacological Applications

Given its antibacterial properties, this compound holds potential for various pharmacological applications:

  • Antibacterial Therapy : Development of new antibiotics targeting resistant bacterial strains.
  • Research Tool : Utilization in studies focusing on bacterial cell wall synthesis and related pathways.

Q & A

Q. What are the recommended synthetic routes for 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves chlorination and hydrogenation steps. For example, debenzylation of intermediates using palladium catalysts (e.g., Pd/C) under hydrogen gas in methanol/dioxane mixtures can yield the tetrahydro-naphthyridine core, followed by hydrochlorination . To optimize purity:

  • Use HPLC with reverse-phase columns (C18) and UV detection (λ = 254 nm) for monitoring intermediates.
  • Employ recrystallization from ethanol/water mixtures to isolate high-purity dihydrochloride salts.
  • Validate purity via 1H/13C NMR (e.g., δ ~2.8–3.2 ppm for tetrahydro protons) and mass spectrometry (expected [M+H]+: ~215.6 g/mol) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere (typically >200°C for dihydrochloride salts).
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity at 25°C/60% RH; dihydrochloride forms may exhibit <1% weight change.
  • pH Stability Studies : Dissolve in buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) over 24–72 hours .

Q. How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent oxidation.
  • Handling : Use gloveboxes for moisture-sensitive reactions; residual solvents (e.g., dioxane) should be removed via lyophilization.
  • Safety : Follow institutional chemical hygiene plans (e.g., fume hoods, PPE) due to potential irritancy risks .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for selective chlorination of the naphthyridine core?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model chlorination at positions 2, 4, or 7.
  • Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to identify transition states and activation energies for competing pathways.
  • Validation : Cross-reference computed intermediates with experimental GC-MS data (e.g., m/z fragments) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

Methodological Answer:

  • Dose-Response Reproducibility : Use full factorial design (factors: concentration, incubation time, cell line) to identify confounding variables.
  • Meta-Analysis : Apply hierarchical clustering to published IC50 values, normalized by assay type (e.g., MTT vs. luminescence).
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and kinase inhibition profiling .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at positions 1, 3, or 8 via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Pharmacophore Mapping : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity.
  • ADMET Prediction : Apply SwissADME or ADMETlab 2.0 to prioritize analogs with improved solubility (LogS > –4) and CYP450 inhibition profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.